Cas no 58417-82-6 (5-tert-butyl-1,3-thiazole-2-thiol)

5-tert-Butyl-1,3-thiazole-2-thiol is a sulfur-containing heterocyclic compound characterized by its tert-butyl substituent at the 5-position of the thiazole ring. This structural feature enhances its steric and electronic properties, making it a valuable intermediate in organic synthesis and coordination chemistry. The thiol group at the 2-position allows for versatile reactivity, including metal chelation and nucleophilic substitution, facilitating applications in catalysis and ligand design. Its stability under various conditions and compatibility with diverse reaction environments further underscore its utility in pharmaceutical and agrochemical research. The compound’s well-defined molecular structure ensures consistent performance in synthetic pathways, supporting its use in specialized chemical applications.
5-tert-butyl-1,3-thiazole-2-thiol structure
58417-82-6 structure
Product Name:5-tert-butyl-1,3-thiazole-2-thiol
CAS No:58417-82-6
MF:C7H11NS2
MW:173.298938989639
CID:1610289
PubChem ID:12246972
Update Time:2025-05-20

5-tert-butyl-1,3-thiazole-2-thiol Chemical and Physical Properties

Names and Identifiers

    • 2(3H)-Thiazolethione, 5-(1,1-dimethylethyl)-
    • 5-tert-butyl-3H-1,3-thiazole-2-thione
    • AT15008
    • C7H11NS2
    • 5-tert-butyl-2,3-dihydro-1,3-thiazole-2-thione
    • AKOS006371007
    • CS-0231196
    • 5-tert-butyl-1,3-thiazole-2-thiol
    • EN300-107377
    • 58417-82-6
    • 5-(TERT-BUTYL)THIAZOLE-2-THIOL
    • Inchi: 1S/C7H11NS2/c1-7(2,3)5-4-8-6(9)10-5/h4H,1-3H3,(H,8,9)
    • InChI Key: AQSMZEXHHYEHHT-UHFFFAOYSA-N
    • SMILES: S1C(NC=C1C(C)(C)C)=S

Computed Properties

  • Exact Mass: 173.03343
  • Monoisotopic Mass: 173.03329170g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 188
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 69.4Ų

Experimental Properties

  • PSA: 12.03

5-tert-butyl-1,3-thiazole-2-thiol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
T117780-10mg
5-tert-butyl-1,3-thiazole-2-thiol
58417-82-6
10mg
$ 50.00 2022-06-03
TRC
T117780-50mg
5-tert-butyl-1,3-thiazole-2-thiol
58417-82-6
50mg
$ 210.00 2022-06-03
TRC
T117780-100mg
5-tert-butyl-1,3-thiazole-2-thiol
58417-82-6
100mg
$ 320.00 2022-06-03
A2B Chem LLC
AV45784-2.5g
5-tert-Butyl-1,3-thiazole-2-thiol
58417-82-6 95%
2.5g
$2076.00 2024-04-19
A2B Chem LLC
AV45784-5g
5-tert-Butyl-1,3-thiazole-2-thiol
58417-82-6 95%
5g
$2977.00 2024-04-19
A2B Chem LLC
AV45784-10g
5-tert-Butyl-1,3-thiazole-2-thiol
58417-82-6 95%
10g
$4318.00 2024-04-19
A2B Chem LLC
AV45784-50mg
5-tert-Butyl-1,3-thiazole-2-thiol
58417-82-6 95%
50mg
$422.00 2024-04-19
A2B Chem LLC
AV45784-100mg
5-tert-Butyl-1,3-thiazole-2-thiol
58417-82-6 95%
100mg
$532.00 2024-04-19
A2B Chem LLC
AV45784-250mg
5-tert-Butyl-1,3-thiazole-2-thiol
58417-82-6 95%
250mg
$675.00 2024-04-19
A2B Chem LLC
AV45784-500mg
5-tert-Butyl-1,3-thiazole-2-thiol
58417-82-6 95%
500mg
$949.00 2024-04-19

Additional information on 5-tert-butyl-1,3-thiazole-2-thiol

5-tert-butyl-1,3-thiazole-2-thiol (CAS No. 58417-82-6): An Overview of Its Properties, Applications, and Recent Research Advances

5-tert-butyl-1,3-thiazole-2-thiol (CAS No. 58417-82-6) is a versatile organic compound that has gained significant attention in various fields of chemistry and biology due to its unique structural and functional properties. This compound belongs to the class of thiazoles, which are known for their broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties. In this comprehensive overview, we will delve into the chemical structure, synthesis methods, biological activities, and recent research advancements of 5-tert-butyl-1,3-thiazole-2-thiol.

Chemical Structure and Physical Properties

5-tert-butyl-1,3-thiazole-2-thiol is characterized by its thiazole ring system substituted with a tert-butyl group at the 5-position and a thiol group at the 2-position. The tert-butyl group provides steric hindrance and enhances the stability of the molecule, while the thiol group imparts reactivity and potential biological activity. The compound is a white crystalline solid with a molecular formula of C7H11NOS and a molecular weight of 157.23 g/mol. It is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO).

Synthesis Methods

The synthesis of 5-tert-butyl-1,3-thiazole-2-thiol can be achieved through various routes. One common method involves the reaction of 2-aminothiophenol with tert-butyl bromide in the presence of a base such as potassium carbonate. This reaction proceeds via an SN2 mechanism to form the desired thiazole derivative. Another approach involves the cyclization of 2-(tert-butylthio)acetamide with carbon disulfide in the presence of an acid catalyst. These synthetic methods have been optimized to achieve high yields and purity levels, making 5-tert-butyl-1,3-thiazole-2-thiol readily available for research and industrial applications.

Biological Activities

5-tert-butyl-1,3-thiazole-2-thiol has been extensively studied for its diverse biological activities. One of its most notable properties is its potent antimicrobial activity against a wide range of bacteria and fungi. Research has shown that this compound exhibits significant inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as on Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. Additionally, it has demonstrated antifungal activity against Candida albicans and Aspergillus niger.

Beyond its antimicrobial properties, 5-tert-butyl-1,3-thiazole-2-thiol has also been investigated for its potential anticancer activity. Studies have reported that this compound can induce apoptosis in various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116) cells. The mechanism of action involves the modulation of key signaling pathways such as p53 and Bcl-2 family proteins.

Recent Research Advances

In recent years, there has been a surge in research focused on exploring the potential applications of 5-tert-butyl-1,3-thiazole-2-thiol. One area of interest is its use as a building block in the synthesis of more complex molecules with enhanced biological activities. For example, researchers have synthesized derivatives of 5-tert-butyl-1,3-thiazole-2-thiol by attaching various functional groups to improve their pharmacological properties.

Another exciting development is the use of 5-tert-butyl-1,3-thiazole-2-thiol in drug delivery systems. Due to its thiol group, which can form disulfide bonds with other molecules or polymers, it has been utilized to create stimuli-responsive drug carriers that can release their cargo under specific conditions such as changes in pH or redox environment. This approach has shown promise in improving the efficacy and reducing the side effects of therapeutic agents.

Safety Considerations

Conclusion

In summary, 5-tetrt-butyi-l,l -thiazoie-Z-tiiol (CAS No. 58417—82—6) is a versatile compound with a wide range of applications in chemistry and biology. Its unique chemical structure confers valuable properties such as antimicrobial and anticancer activities, making it an attractive candidate for further research and development. With ongoing advancements in synthetic methods and biological studies, 5-tetrt-butyi-l,l -thiazoie-Z-tiiol is poised to play an increasingly important role in various scientific fields.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm